Bis(1-ethylpentyl) Phthalate

Description

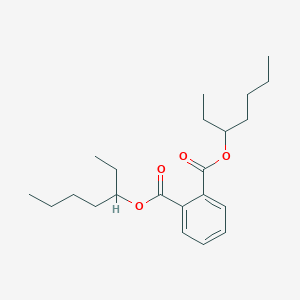

Bis(1-ethylpentyl) phthalate is a phthalate ester with the molecular formula C24H38O4 (calculated based on its structural analogy to bis(2-ethylhexyl) phthalate (DEHP)) . It consists of two 1-ethylpentyl ester groups attached to a phthalic acid backbone. Phthalates are primarily used as plasticizers in polyvinyl chloride (PVC) and other polymers to enhance flexibility .

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

diheptan-3-yl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H34O4/c1-5-9-13-17(7-3)25-21(23)19-15-11-12-16-20(19)22(24)26-18(8-4)14-10-6-2/h11-12,15-18H,5-10,13-14H2,1-4H3 |

InChI Key |

XOCDHGBOVRXZSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1-ethylpentyl) Phthalate is synthesized through the esterification of phthalic anhydride with 1-ethylpentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and 1-ethylpentanol are continuously fed into the system. The reaction mixture is heated, and the water by-product is removed through distillation. The resulting ester is then purified through processes such as vacuum distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(1-ethylpentyl) Phthalate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 1-ethylpentanol.

Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Phthalic acid and 1-ethylpentanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Bis(1-ethylpentyl) Phthalate has several scientific research applications, including:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Investigated for its potential health effects, including its impact on liver function and reproductive health.

Mechanism of Action

Bis(1-ethylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of hormonal systems by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse health effects, including reproductive toxicity, liver dysfunction, and developmental issues. The molecular targets and pathways involved include the activation of peroxisome proliferator-activated receptors (PPARs) and the perturbation of fatty acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalates

Structural and Physicochemical Properties

Bis(1-ethylpentyl) phthalate shares a molecular formula (C24H38O4 ) with DEHP (bis(2-ethylhexyl) phthalate) but differs in alkyl chain branching. This structural variation impacts physicochemical properties such as solubility, volatility, and biodegradability. For example:

- Branching: The 1-ethylpentyl group has a different branching pattern compared to DEHP’s 2-ethylhexyl group.

- Molecular Weight : Like DEHP (390.56 g/mol), it has a high molecular weight, contributing to environmental persistence and adsorption onto microplastics .

Table 1: Structural and Physicochemical Comparison

Toxicity and Endocrine Disruption

Phthalate toxicity correlates with alkyl chain length and branching. Key findings from analogous compounds:

Acute Toxicity

- DBP : Higher acute toxicity (LC50 = 0.63 ppm in zebrafish) .

- This compound : Expected to have lower acute toxicity than DBP due to longer alkyl chains, similar to DEHP .

Estrogenic Activity

Environmental and Human Health Risks

Environmental Persistence

- High-molecular-weight phthalates like DEHP and this compound persist in sediments and biota. DEHP concentrations in household dust reached 361–462 μg/g in China, posing risks to infants .

- Microplastics act as concentrators for lipophilic phthalates, enhancing environmental exposure .

Human Health Risks

Regulatory Status

- DEHP, DBP, BBP, DINP, DIDP, and DNOP are restricted in toys under EU regulations .

- This compound: Not explicitly regulated but may fall under emerging restrictions for structurally similar phthalates .

Q & A

Q. What are the key analytical methods for identifying and quantifying Bis(1-ethylpentyl) Phthalate in environmental or biological samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): The most widely used method for phthalate detection. This compound can be isolated using solid-phase microextraction (SPME) or liquid-liquid extraction, followed by GC-MS analysis. Optimize column selection (e.g., DB-5MS) and ionization parameters to distinguish it from structurally similar phthalates like Bis(2-ethylhexyl) Phthalate (DEHP) .

- High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile metabolites. Use reverse-phase C18 columns with UV detection at 254 nm. Validate recovery rates using spiked matrices (e.g., urine, soil) .

- Quality Control: Include deuterated internal standards (e.g., Bis(2-ethylhexyl) Phthalate-d₄) to correct for matrix effects and instrument variability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure. Use NIOSH-approved respirators if aerosolization is possible .

- Storage: Keep in sealed containers away from oxidizers and acids. Store at room temperature in ventilated cabinets to minimize vapor accumulation .

- Waste Disposal: Collect waste in chemically resistant containers and dispose via certified hazardous waste facilities. Avoid aqueous discharge due to low biodegradability .

Advanced Research Questions

Q. How can researchers design studies to investigate the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- In Vivo Models: Administer radiolabeled this compound (e.g., ¹⁴C-labeled) to rodents. Collect urine, feces, and tissues at timed intervals to track metabolite formation .

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., mono-ethylpentyl phthalate). Compare fragmentation patterns with synthetic standards .

- Enzymatic Studies: Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450 isoforms involved in hydrolysis and oxidation .

Q. What strategies address contradictions in toxicological data for this compound, particularly regarding endocrine disruption?

Methodological Answer:

- Dose-Response Refinement: Conduct multi-generational studies with doses spanning environmental (ng/mL) to supra-physiological (mg/kg) levels. Monitor endpoints like steroidogenesis, receptor binding, and epigenetic markers .

- Mixture Effects: Co-expose with other phthalates (e.g., DEHP, DBP) to assess cumulative impacts. Use factorial experimental designs to isolate interaction effects .

- Omics Integration: Apply transcriptomics and metabolomics to identify pathway-specific disruptions (e.g., PPARγ activation) that may not manifest in traditional assays .

Q. How can cumulative risk assessment frameworks be adapted for this compound in multi-source exposure scenarios?

Methodological Answer:

- Exposure Biomarkers: Quantify urinary metabolites (e.g., mono-ethylpentyl phthalate) alongside biomarkers of co-occurring phthalates to estimate aggregate exposure .

- Probabilistic Modeling: Use Monte Carlo simulations to model exposure distributions from food, air, and consumer products. Incorporate pharmacokinetic data to adjust for metabolic differences .

- Uncertainty Analysis: Apply Bayesian methods to weight conflicting epidemiological and in vitro data. Prioritize studies with robust confounder control (e.g., socioeconomic factors) .

Tables for Key Analytical and Toxicological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.